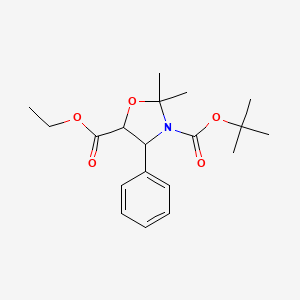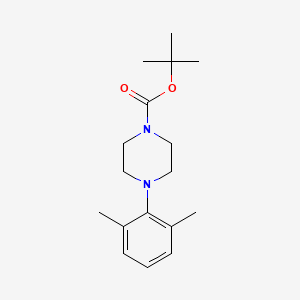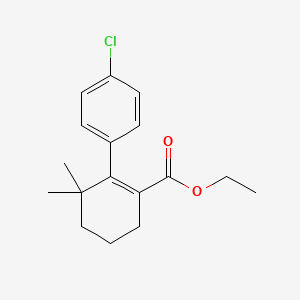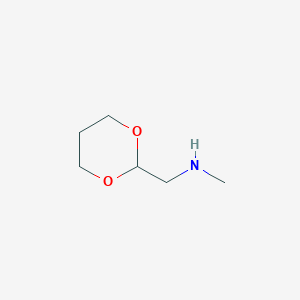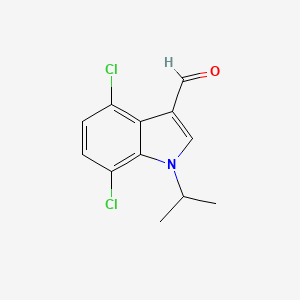![molecular formula C15H14BrN3O2S B13891306 7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13891306.png)
7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of bromine and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
The synthesis of 7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved by reacting 2-aminothiophene with a suitable aldehyde and ammonium acetate under reflux conditions.
Bromination: The thienopyrimidine core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Substitution Reaction: The brominated thienopyrimidine is reacted with 2,4-dimethoxybenzylamine under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a variety of derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Aplicaciones Científicas De Investigación
7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including apoptosis and cell proliferation.
Chemical Biology: It serves as a tool compound to study the function of specific proteins and enzymes in biological systems.
Pharmacology: Research is conducted to explore its pharmacokinetics and pharmacodynamics properties.
Mecanismo De Acción
The mechanism of action of 7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar compounds to 7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine include other thienopyrimidine derivatives, such as:
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: This compound has a similar core structure but different substituents, leading to variations in biological activity.
Thienopyrimidine Derivatives: These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H14BrN3O2S |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14BrN3O2S/c1-20-10-4-3-9(12(5-10)21-2)6-17-15-14-13(18-8-19-15)11(16)7-22-14/h3-5,7-8H,6H2,1-2H3,(H,17,18,19) |
Clave InChI |
LKRCGOPBYFQLRN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CNC2=NC=NC3=C2SC=C3Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride](/img/structure/B13891227.png)
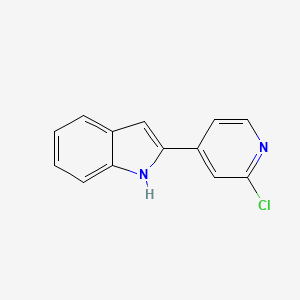
![Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propylcarbamate](/img/structure/B13891233.png)


